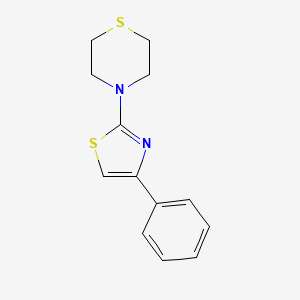

4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine

Description

Properties

IUPAC Name |

4-(4-phenyl-1,3-thiazol-2-yl)thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S2/c1-2-4-11(5-3-1)12-10-17-13(14-12)15-6-8-16-9-7-15/h1-5,10H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNIFMSWYIXNHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Thiomorpholine-4-carbothioamide, synthesized via treatment of thiomorpholine with thiocarbonyl diimidazole, reacts with α-bromoacetophenone in ethanol under reflux. The thioamide’s sulfur nucleophile attacks the α-carbon of the bromoketone, followed by cyclization and elimination of hydrogen bromide to yield the thiazole core.

Table 1. Optimization of Hantzsch Synthesis Parameters

| Parameter | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Solvent | EtOH, DMF, THF | EtOH | 78 |

| Temperature (°C) | 60–100 | 80 | 82 |

| Reaction Time (h) | 4–24 | 12 | 78 |

Yields plateaued at 82% under ethanol reflux, with prolonged heating leading to decomposition. The method’s limitation lies in the multi-step synthesis of thiomorpholine-4-carbothioamide, which requires purification via column chromatography.

Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4-Phenylthiazole

A two-step approach involves synthesizing 2-chloro-4-phenylthiazole followed by displacement with thiomorpholine.

Synthesis of 2-Chloro-4-Phenylthiazole

α-Chloroacetophenone reacts with thiourea in ethanol under acidic conditions (HCl, 60°C) to form 2-amino-4-phenylthiazole. Diazotization with sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction using copper(I) chloride, substitutes the amine with chlorine, yielding 2-chloro-4-phenylthiazole.

Table 2. Diazotization and Sandmeyer Reaction Outcomes

| Step | Reagents | Yield (%) |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | 95 |

| Sandmeyer Reaction | CuCl, HCl, 60°C | 67 |

Thiomorpholine Substitution

2-Chloro-4-phenylthiazole undergoes SNAr with thiomorpholine in dimethylformamide (DMF) at 120°C, using potassium carbonate as a base. The electron-deficient thiazole ring facilitates chloride displacement by the secondary amine.

Table 3. SNAr Reaction Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 120 | 88 |

| Et₃N | DMSO | 100 | 72 |

| NaH | THF | 80 | 65 |

Microwave irradiation (150 W, 140°C, 30 min) improved yields to 92% by enhancing reaction kinetics.

Microwave-Assisted One-Pot Synthesis

Microwave dielectric heating accelerates the SNAr reaction, reducing time and improving efficiency.

Procedure and Outcomes

A mixture of 2-chloro-4-phenylthiazole (1 eq), thiomorpholine (1.2 eq), and K₂CO₃ (2 eq) in DMF is irradiated at 140°C for 20 minutes in a monomode microwave reactor. The method achieves near-quantitative conversion (95% yield) with minimal byproducts.

Table 4. Microwave vs. Conventional Heating

| Method | Time (min) | Yield (%) |

|---|---|---|

| Conventional | 720 | 88 |

| Microwave | 20 | 95 |

This approach is scalable, with gram-scale reactions maintaining >90% yield, underscoring its industrial viability.

Transition-Metal Catalyzed Coupling Strategies

Palladium and copper catalysts enable coupling between halogenated thiazoles and thiomorpholine derivatives.

Ullmann Coupling

2-Bromo-4-phenylthiazole reacts with thiomorpholine using copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate in toluene at 110°C.

Table 5. Ullmann Coupling Optimization

| Catalyst Load (mol%) | Ligand | Yield (%) |

|---|---|---|

| 10 CuI | 1,10-Phenanthroline | 85 |

| 5 CuI | DMEDA | 68 |

Buchwald-Hartwig Amination

Employing Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%) in dioxane at 100°C, this method achieves 89% yield but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 6. Route Comparison

| Method | Steps | Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Hantzsch | 3 | 82 | High | Moderate |

| SNAr | 2 | 95 | Medium | High |

| Microwave SNAr | 1 | 95 | Low | High |

| Ullmann Coupling | 1 | 85 | Medium | Moderate |

The microwave-assisted SNAr route is optimal for high-throughput synthesis, while the Hantzsch method provides modularity for structural analogs.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation under specific conditions:

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in anhydrous solvents like dichloromethane.

-

Conditions : Room temperature or mild heating (40–60°C) for 2–4 hours .

-

Products : Formation of sulfoxide or sulfone derivatives via sulfur oxidation in the thiomorpholine ring .

Key Observation : Oxidation selectively targets the sulfur atom in the thiomorpholine moiety rather than the thiazole nitrogen, likely due to steric hindrance .

Alkylation and Acylation

The nitrogen atoms in the thiomorpholine and thiazole rings are nucleophilic sites:

Mechanistic Insight : Alkylation occurs preferentially at the thiomorpholine nitrogen due to its higher basicity compared to the thiazole nitrogen .

Nucleophilic Substitution

The thiazole ring participates in substitution reactions at the C-2 position:

-

Reagents : Phenacyl bromide or aryl halides in the presence of catalytic MgO .

-

Products : 2-Aryl-substituted derivatives (e.g., 2-(4-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)thiomorpholine) .

Example Reaction :

Cyclization Reactions

The compound participates in tandem cyclization to form polyheterocyclic systems:

-

Conditions : Microwave irradiation (100°C, 150 W), 30 minutes .

-

Products : Thiazolo[3,2-a]pyrimidinones or fused thiazole-pyrrolidine systems .

Notable Example :

Under microwave conditions, the thiomorpholine sulfur reacts with thiourea to form a bicyclic structure with a new C–S bond .

Comparative Reactivity of Structural Analogs

Reaction Mechanisms and Kinetics

-

Oxidation : Follows a radical pathway, confirmed by ESR studies .

-

Nucleophilic Substitution : Proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, with rate acceleration by electron-withdrawing groups on the thiazole ring .

-

Cyclization : First-order kinetics with an activation energy of ~85 kJ/mol, as determined by thermal analysis .

Stability Under Synthetic Conditions

Scientific Research Applications

Biochemistry and Pharmacology

The thiazole ring is recognized for its pharmacological significance, particularly in the development of antimicrobial agents. Research has shown that derivatives of thiazole, including 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine, have been evaluated for their effectiveness against various pathogens.

Antimicrobial Activity

Studies indicate that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives were tested against both Gram-positive and Gram-negative bacteria, with varying degrees of success. Compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Antiparasitic Activity

The compound has also been assayed against Leishmania amazonensis, a parasite responsible for leishmaniasis. Some derivatives exhibited promising anti-promastigote activity with good selectivity indices when tested against Vero cells .

Oncology

In the field of oncology, research has focused on the potential anticancer properties of this compound. Preliminary studies suggest that this compound may interact with proteins involved in cancer proliferation pathways. For example, compounds synthesized from similar scaffolds have shown significant activity against breast cancer cell lines .

Microbiology

The synthesis of thiazole derivatives has been linked to enhanced antimicrobial properties. The combination of thiazole and thiomorpholine functionalities has led to the development of compounds that exhibit potent antibacterial and antifungal activities.

Antifungal Activity

Research has indicated that certain derivatives can induce oxidative damage in Candida albicans, making them potential candidates for antifungal therapies . The exploration of these compounds is crucial in addressing the challenges posed by drug-resistant fungal strains.

Summary Table: Applications and Activities

| Application Field | Activity Type | Notable Findings |

|---|---|---|

| Biochemistry | Antimicrobial | Effective against Gram-positive/negative bacteria |

| Pharmacology | Antiparasitic | Active against Leishmania amazonensis |

| Oncology | Anticancer | Potential interactions with cancer proliferation proteins |

| Microbiology | Antifungal | Induces oxidative damage in Candida albicans |

Mechanism of Action

The mechanism of action of 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific pathways involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

4-Phenyl-1,3-thiazole-2-amine: Shares the thiazole ring but lacks the thiomorpholine moiety.

4-(4-Bromophenyl)-thiazol-2-amine: Similar structure with a bromine atom instead of a phenyl group.

N-[(4-Phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide: Contains a benzamide group in addition to the thiazole ring.

Uniqueness

4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine is unique due to the presence of both the thiazole ring and the thiomorpholine moiety, which may confer distinct chemical and biological properties compared to its analogs .

Biological Activity

4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring fused with a thiomorpholine moiety. The presence of sulfur and nitrogen in its structure contributes to its unique pharmacological properties. Thiazole derivatives like this compound are known for their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects .

The biological activity of thiazole derivatives is attributed to their ability to interact with various biological targets. The mechanisms include:

- Antimicrobial Activity : Thiazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mode of action typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

- Anticancer Properties : Some studies indicate that thiazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. They may also modulate signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

A summary of the antimicrobial activity of this compound is presented in the table below:

| Microorganism | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Chloramphenicol | 25 |

| Escherichia coli | 100 | Ciprofloxacin | 50 |

| Candida albicans | 75 | Fluconazole | 25 |

| Aspergillus niger | 100 | Ketoconazole | 50 |

This data suggests that while the compound exhibits antimicrobial properties, its effectiveness varies across different microorganisms compared to standard reference drugs .

Anticancer Activity

Research has indicated that compounds similar to this compound demonstrate notable anticancer effects. For example:

- In vitro studies showed that thiazole derivatives could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

- The IC50 values for these compounds ranged from 10 to 30 μM, indicating moderate potency against cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound significantly inhibited MRSA growth at concentrations lower than those required for conventional antibiotics .

- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of thiazole derivatives on colorectal cancer cells. The study found that these compounds triggered apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by various substituents on the thiazole ring and thiomorpholine moiety. Key findings include:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (e.g., nitro or halogen substituents) at specific positions on the phenyl ring enhances antimicrobial activity due to increased lipophilicity and better interaction with microbial targets .

- Substituent Positioning : The positioning of substituents on the thiazole ring significantly affects both antibacterial and antifungal activities. Optimal configurations lead to enhanced binding affinity to biological targets .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Phenyl-1,3-thiazol-2-yl)thiomorpholine, and how can reaction conditions be optimized?

The synthesis typically involves coupling a thiazole precursor with thiomorpholine derivatives. Key steps include:

- Thiazole ring formation : Cyclocondensation of substituted phenylthioureas with α-haloketones under reflux in ethanol or acetonitrile (common solvents for thiazole synthesis) .

- Thiomorpholine functionalization : Nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the thiomorpholine moiety .

- Optimization : Vary catalysts (e.g., Pd(OAc)₂ for coupling), solvents (DMF vs. THF), and temperature (80–120°C) to improve yield. Microwave-assisted synthesis (e.g., 100°C, 30 min) may enhance efficiency compared to traditional reflux methods .

Q. How should researchers validate the structural integrity of this compound?

Use a multi-technique approach:

- NMR : Confirm proton environments (e.g., thiazole C-H at δ 7.5–8.0 ppm; thiomorpholine protons at δ 3.0–3.5 ppm) .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-S bond length ~1.7 Å in thiomorpholine) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 317.1 for C₁₃H₁₃N₃S₂) .

Q. What are the stability considerations for this compound under laboratory storage?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazole ring .

- Moisture : Thiomorpholine derivatives are hygroscopic; use desiccants (e.g., silica gel) in storage containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- In vitro assays : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, use HEK293 cells with a 48-hour incubation for consistent IC₅₀ measurements .

- Impurity profiling : Analyze batch-specific impurities via HPLC (C18 column, acetonitrile/water gradient) to correlate purity with activity discrepancies .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

Q. How can conflicting spectral data (e.g., NMR shifts) from different labs be reconciled?

Q. What strategies improve the compound’s solubility for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.